7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
説明
This compound belongs to the tetrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with diverse pharmacological and material science applications. Its structure features a tetrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-(benzyloxy)-3-methoxyphenyl group, a methyl group at position 5, and a pyridin-3-yl carboxamide at position 5. The synthesis of such derivatives often employs solvent-free protocols catalyzed by sulfamic acid, yielding products efficiently (85% yield) under eco-friendly conditions .
特性
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-16-22(24(33)28-19-9-6-12-26-14-19)23(32-25(27-16)29-30-31-32)18-10-11-20(21(13-18)34-2)35-15-17-7-4-3-5-8-17/h3-14,23H,15H2,1-2H3,(H,28,33)(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBPOELJIISSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to inhibit egfr kinase, which plays a crucial role in cell proliferation and survival.
Mode of Action
It’s known that egfr kinase inhibitors typically bind to the atp-binding site of the enzyme, preventing its activation and subsequent downstream signaling.
生物活性
The compound 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide , also known by its CAS number 361481-25-6 , belongs to the class of triazolo-pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer properties, anti-inflammatory effects, and potential as enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C26H24N6O3
- Molecular Weight : 468.51 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : 11.54 (predicted)
Synthesis
The synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that include:
- Formation of the triazolo-pyrimidine core.
- Introduction of the benzyloxy and methoxy groups.
- Functionalization with the pyridine moiety.
Efforts are being made to develop greener synthesis methods that minimize environmental impact while maintaining high yields and purity of the final product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the triazolo-pyrimidine class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
The compound 5o , a close analog, exhibited potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents . This suggests that structural modifications in compounds like 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could enhance their anticancer efficacy.
The mechanism through which these compounds exert their anticancer effects is primarily through inhibition of tubulin polymerization. Molecular docking studies indicate that they may bind effectively to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division .
Other Biological Activities
Beyond anticancer properties, triazolo-pyrimidines have been explored for:
- Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial activity : Certain structural analogs demonstrate significant antibacterial and antifungal properties.
Case Studies
In a recent study focusing on structural analogs of triazolo-pyrimidines, several compounds were synthesized and tested for their biological activities. The results indicated that modifications to the benzyloxy and methoxy groups significantly influenced their binding affinity and selectivity towards various biological targets .
科学的研究の応用
Potential Biological Activities
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activities. The specific biological activity of this compound remains an area for further investigation but may include:
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
- Antimicrobial Properties : The structural diversity may enhance its efficacy against bacterial strains.
- Antitumor Effects : Variants of triazolo-pyrimidines have been documented to possess cytotoxic effects on cancer cells.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes, including:
- Initial Formation : Combining appropriate starting materials such as aromatic aldehydes and amines.
- Cyclization Reactions : Utilizing methods like ultrasonication to facilitate the formation of the triazolo-pyrimidine ring.
- Functional Group Modifications : Introducing or modifying functional groups to enhance biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Multi-component reaction | Aromatic aldehydes + pyruvic acid | 45–80% |
| 2 | Ultrasonic-assisted synthesis | 3-amino-1,2,4-triazole + aromatic aldehydes | 34–76% |
| 3 | Heterocyclization | 5-aminopyrazole + pyruvic acid | 28% |
Case Studies and Research Insights
Several studies have explored the synthesis and potential applications of similar compounds:
- Ultrasonic-Assisted Synthesis :
- Biological Activity Screening :
- Structural Diversity and Pharmacological Profile :
類似化合物との比較
Research Findings and Data Tables
Table 2: Bioactivity of Structural Analogs
Q & A
Basic: What are the standard synthesis protocols for this compound?
The synthesis typically involves multi-step condensation reactions. For example, refluxing substituted pyrazole or pyrimidine precursors with aldehydes or amines in solvents like ethanol, DMF, or pyridine under acidic or basic conditions. Key steps include:
- Step 1 : Formation of the tetrazolo-pyrimidine core via cyclocondensation of amino-pyrazole derivatives with carbonyl-containing reagents (e.g., enaminones or β-keto esters) .
- Step 2 : Introduction of the 4-(benzyloxy)-3-methoxyphenyl group via nucleophilic substitution or coupling reactions under reflux .
- Step 3 : Purification via recrystallization (ethanol, DMF) or column chromatography .
Reference protocols from , and 4 highlight additive-driven efficiency improvements, such as using sodium acetate in acetic anhydride for cyclization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, aromatic protons in the benzyloxy group appear as distinct doublets (~δ 6.5–7.5 ppm), while methyl groups resonate as singlets (~δ 2.2–2.5 ppm) .
- IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Ensures molecular ion ([M+H]+) matches the theoretical mass (e.g., m/z ~500–550) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like triethylamine minimize side reactions .
- Kinetic Control : Lower reaction temperatures (e.g., 60–80°C) and longer reflux times (8–12 hours) improve regioselectivity .
Advanced: How can regioselectivity challenges during synthesis be addressed?
- Steric and Electronic Guidance : Electron-withdrawing groups (e.g., trifluoromethyl) on reactants direct substitution to less hindered positions .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring desired regioisomers .
- 2D NMR Analysis : NOESY or HSQC confirms regiochemistry post-synthesis if ambiguity persists .
Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts simulated via Gaussian) .
- Isotopic Labeling : Introduce deuterated analogs to track proton environments in complex spectra .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (Note: Not directly cited but inferred from best practices).
Basic: What purification methods are effective for isolating this compound?
- Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals .
- Acid-Base Partitioning : Neutralize reaction mixtures with HCl to precipitate crude products .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate polar byproducts .
Advanced: How can computational modeling enhance experimental design?
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways, minimizing side reactions .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) .
- Feedback Loops : Integrate experimental results into computational databases to refine future predictions .
Advanced: What strategies mitigate solubility issues during purification?
- Co-Solvent Systems : Combine DMF with ethanol or acetone to enhance solubility of polar intermediates .
- Derivatization : Temporarily introduce solubilizing groups (e.g., tert-butyl esters) removed post-purification .
- Microwave-Assisted Crystallization : Accelerate crystal nucleation in poorly soluble compounds .
Basic: How to select starting materials for scalable synthesis?
- Commercial Availability : Prioritize reagents like 5-amino-pyrazole derivatives or enaminones with established stability .
- Modularity : Use building blocks (e.g., 4-benzyloxy-3-methoxybenzaldehyde) amenable to late-stage functionalization .
Advanced: What mechanistic insights guide functionalization of the pyrimidine core?
- Electrophilic Aromatic Substitution : The electron-rich pyrimidine ring reacts preferentially at the 5- and 7-positions with electrophiles (e.g., nitro groups) .
- Nucleophilic Attack : The carboxamide moiety directs nucleophiles (e.g., amines) to adjacent positions via hydrogen bonding .
- Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamically stable products, while shorter times trap kinetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
